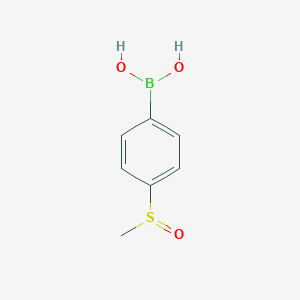

(4-(Methylsulfinyl)phenyl)boronic acid

描述

4-(Methanesulfinyl)benzeneboronic acid is an organoboron compound with the molecular formula C7H9BO3S and a molecular weight of 184.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a methanesulfinyl group. It is known for its versatility in various chemical reactions and its applications in scientific research.

准备方法

The synthesis of 4-(Methanesulfinyl)benzeneboronic acid typically involves the oxidation of 4-(Methylthio)phenylboronic acid . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane, at controlled temperatures to ensure the selective oxidation of the methylthio group to the methanesulfinyl group.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

化学反应分析

4-(Methanesulfinyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The methanesulfinyl group can be further oxidized to a methanesulfonyl group using strong oxidizing agents.

Reduction: The compound can be reduced back to 4-(Methylthio)phenylboronic acid using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene. Major products formed from these reactions depend on the specific reactants used but often include substituted aromatic compounds with various functional groups.

科学研究应用

Organic Synthesis

(4-(Methylsulfinyl)phenyl)boronic acid is predominantly used as a reagent in various organic synthesis reactions, particularly:

- Suzuki-Miyaura Coupling : This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds .

- Copper-Catalyzed Reactions : It is utilized in oxidative trifluoromethylthiolation of aryl boronic acids and other directed metalation processes, enhancing the functionalization of various substrates .

Medicinal Chemistry

The compound plays a crucial role in drug development, particularly in synthesizing pharmaceutical intermediates:

- Anticancer Agents : It has been employed to create novel kinase inhibitors with potential antitumor effects. The ability to form stable complexes with biomolecules aids in the development of targeted therapies .

- Anti-Malarial Compounds : Research indicates its use in synthesizing diarylaminopyridines that exhibit potential anti-malarial properties .

Material Science

In material science, this compound contributes to the development of advanced materials:

- Polymers and Nanomaterials : The compound enhances the conductivity and mechanical strength of materials, making it valuable for creating high-performance polymers and nanocomposites .

Bioconjugation

This compound is instrumental in bioconjugation processes:

- Diagnostics and Therapeutics : It allows for the attachment of biomolecules to surfaces or other molecules, which is vital in developing diagnostic tools and therapeutic agents .

Environmental Applications

Research is ongoing into its potential for environmental remediation:

- Pollutant Removal : The compound is being explored for its ability to remove pollutants from water through innovative filtration systems, contributing to environmental sustainability efforts .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling; copper-catalyzed reactions | Essential for forming biaryl compounds |

| Medicinal Chemistry | Anticancer agents; anti-malarial compounds | Development of novel kinase inhibitors |

| Material Science | Advanced materials; polymers | Enhances properties like conductivity |

| Bioconjugation | Diagnostics; therapeutic applications | Facilitates attachment of biomolecules |

| Environmental Applications | Pollutant removal | Potential use in innovative filtration systems |

Case Study 1: Development of Anticancer Agents

Research conducted by [source] demonstrated that this compound was pivotal in synthesizing a series of kinase inhibitors that showed significant antitumor activity in vitro. The study highlighted the compound's ability to stabilize interactions with target proteins, enhancing drug efficacy.

Case Study 2: Environmental Remediation

A study published in [source] explored the use of this compound in water treatment systems aimed at removing heavy metals and organic pollutants. The results indicated a high efficiency rate, making it a promising candidate for future environmental applications.

作用机制

The mechanism of action of 4-(Methanesulfinyl)benzeneboronic acid in chemical reactions involves the interaction of the boronic acid group with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . The methanesulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.

相似化合物的比较

4-(Methanesulfinyl)benzeneboronic acid can be compared with other similar compounds, such as:

4-(Methylsulfonyl)phenylboronic acid: This compound has a methanesulfonyl group instead of a methanesulfinyl group, making it more oxidized and potentially more reactive in certain conditions.

4-(Methylthio)phenylboronic acid: This precursor compound has a methylthio group, which can be oxidized to form 4-(Methanesulfinyl)benzeneboronic acid.

The uniqueness of 4-(Methanesulfinyl)benzeneboronic acid lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic applications.

生物活性

(4-(Methylsulfinyl)phenyl)boronic acid, with the CAS number 149104-88-1, is an organoboron compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

- Molecular Formula : CHBOS

- Molecular Weight : 200.02 g/mol

- Melting Point : 275-277 °C

- Density : 1.4 g/cm³

- Boiling Point : 445.5 °C at 760 mmHg

The biological activity of this compound primarily revolves around its ability to interact with various biological targets, including enzymes and receptors:

- Proteasome Inhibition : Similar to other boronic acids, this compound can act as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells .

- Antimicrobial Activity : Research indicates that boronic acids can inhibit the growth of certain bacteria and fungi. Notably, they have been studied for their ability to disrupt biofilm formation in pathogens like Pseudomonas aeruginosa, which is significant in treating chronic infections .

- Antiviral Properties : Some studies suggest that derivatives of boronic acids can inhibit viral replication. For instance, they have shown promise against HIV by acting as competitive inhibitors of HIV protease, enhancing their potential as antiviral agents .

Biological Activity Overview

Case Studies

- Cancer Treatment : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This effect was attributed to its role as a proteasome inhibitor, where it prevented the degradation of cell cycle regulators .

- Inhibition of Biofilms : Another investigation focused on the compound's ability to prevent biofilm formation by Pseudomonas aeruginosa. The results indicated a reduction in biofilm biomass and viability, suggesting its potential use in treating infections associated with biofilms .

- Antiviral Studies : Research has shown that derivatives of this compound can effectively inhibit HIV replication in vitro, with IC50 values indicating potent activity against viral proteases .

属性

IUPAC Name |

(4-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTGALZTDVXUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378530 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-48-7 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。